molecular formula C14H22N2O B1377493 [1-(4-Benzylmorpholin-2-yl)ethyl](methyl)amine CAS No. 1443981-20-1

[1-(4-Benzylmorpholin-2-yl)ethyl](methyl)amine

Cat. No. B1377493
CAS RN: 1443981-20-1
M. Wt: 234.34 g/mol
InChI Key: WZYNYEJNHUTUMN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(4-Benzylmorpholin-2-yl)ethylamine” is represented by the formula C14H22N2O . The InChI code for this compound is 1S/C13H20N2O/c1-11(14)13-10-15(7-8-16-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 .


Physical And Chemical Properties Analysis

“1-(4-Benzylmorpholin-2-yl)ethylamine” has a molecular weight of 234.34 g/mol . The InChI code for this compound is 1S/C13H20N2O/c1-11(14)13-10-15(7-8-16-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 . No additional physical or chemical properties were found in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Benzofurans and Benzothiophenes : A study detailed the synthesis of various benzofurans and benzothiophenes, compounds related to 1-(4-Benzylmorpholin-2-yl)ethylamine. The research explored the preparation of these compounds from hydroxybenzonitrile and sulfanylbenzonitrile derivatives, followed by alkylation and hydrolysis processes. This study contributes to the understanding of the synthetic pathways and potential applications of similar compounds in medicinal chemistry (Rádl, Hezký, Konvička, & Krejci, 2000).

  • Benzo[c]azocanones and Indeno[1,2-b]pyrroles Synthesis : This research focused on synthesizing benzo[c]azocanone derivatives via a ring-expansion reaction, which is relevant in the context of 1-(4-Benzylmorpholin-2-yl)ethylamine due to the structural similarities and the reaction mechanism involved. The study also performed a conformational analysis of the synthesized compounds, adding to the understanding of their chemical behavior (Behler, Habecker, Saak, Klüner, & Christoffers, 2011).

  • Crystallography of Substituted Pyrazoles : Investigating the hydrogen-bonded supramolecular structures of substituted pyrazoles offers insights into the molecular interactions and stability of compounds related to 1-(4-Benzylmorpholin-2-yl)ethylamine. This study highlighted the importance of hydrogen bonding in determining the structural configuration of complex molecules (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

  • Characterization of Pyrazole Derivatives : The synthesis and characterization of pyrazole derivatives with potential bioactive properties were explored in this study. The findings are significant for understanding the structural and chemical properties of related compounds like 1-(4-Benzylmorpholin-2-yl)ethylamine, especially in the context of pharmaceutical applications (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Hadda, 2020).

Biological and Pharmacological Applications

  • Analgesic Activity of Substituted Benzofurans : The study on the analgesic activity of substituted benzofurans and benzothiophenes contributes to the understanding of the potential medicinal applications of related compounds like 1-(4-Benzylmorpholin-2-yl)ethylamine. These findings are pivotal in drug development and understanding the biological activity of these compounds (Rádl, Hezký, Konvička, & Krejci, 2000).

  • Antimicrobial and Cytotoxic Activity of Azetidine-2-one Derivatives : Research on azetidine-2-one derivatives of 1H-benzimidazole revealed antimicrobial and cytotoxic properties. This study aids in understanding the potential therapeutic uses of structurally similar compounds like 1-(4-Benzylmorpholin-2-yl)ethylamine, especially in combating microbial infections and cancer (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

properties

IUPAC Name

1-(4-benzylmorpholin-2-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-12(15-2)14-11-16(8-9-17-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYNYEJNHUTUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(CCO1)CC2=CC=CC=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(4-Benzylmorpholin-2-yl)ethyl](methyl)amine
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[1-(4-Benzylmorpholin-2-yl)ethyl](methyl)amine
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[1-(4-Benzylmorpholin-2-yl)ethyl](methyl)amine
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[1-(4-Benzylmorpholin-2-yl)ethyl](methyl)amine

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